Tigilanol Tiglate

Catalog No.
S545358
CAS No.
943001-56-7
M.F
C30H42O10
M. Wt
562.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tigilanol Tiglate

CAS Number

943001-56-7

Product Name

Tigilanol Tiglate

IUPAC Name

[(1R,2S,4R,5S,6S,10S,11R,12R,13R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-[(E)-2-methylbut-2-enoyl]oxy-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2S)-2-methylbutanoate

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1

InChI Key

YLQZMOUMDYVSQR-FOWZUWBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Tigilanol tiglate; EBC-46; EBC46; EBC 46

Canonical SMILES

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3[C@H]4[C@](O4)([C@H]([C@]5([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C5=O)C)O)O)CO

The exact mass of the compound Tigilanol tiglate is 562.2778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tigilanol tiglate is a natural product derived from the plant Fontainea picrosperma, a rainforest tree native to northeastern Australia. This compound is classified as a diterpenoid and has emerged as a promising oncolytic small molecule, primarily due to its ability to activate protein kinase C, which plays a critical role in various cellular processes, including cell proliferation and apoptosis. Tigilanol tiglate is currently under investigation for its therapeutic potential in treating various cancers, particularly through intratumoral administration, where it has shown efficacy in preclinical models and early-phase clinical trials .

Tigilanol tiglate undergoes several biochemical interactions that contribute to its therapeutic effects. Upon administration, it binds to the membranes of cancer cells and endothelial cells, leading to mitochondrial dysfunction and endoplasmic reticulum stress. This results in the activation of caspase-dependent pathways and gasdermin E-mediated pyroptosis, a form of programmed cell death characterized by inflammatory responses . The compound also induces necrosis in tumor cells through vascular disruption, which enhances local inflammation and immune response against tumors .

Tigilanol tiglate exhibits significant biological activity, particularly as an oncolytic agent. It has been shown to induce immunogenic cell death, which not only affects the treated tumor but can also elicit antitumor responses in distant untreated tumors—an effect known as the abscopal effect. This immunogenicity is facilitated by the release of damage-associated molecular patterns that recruit immune cells to the tumor site . Additionally, tigilanol tiglate has demonstrated selectivity for different protein kinase C isoforms, allowing for targeted therapeutic strategies in various malignancies .

Tigilanol tiglate is primarily being explored for its applications in oncology. Its ability to induce localized tumor destruction makes it suitable for treating various (sub)cutaneous malignancies. In veterinary medicine, it has been used for treating mast cell tumors in dogs. Clinical trials are ongoing to evaluate its effectiveness and safety profile in humans, particularly in combination with immune checkpoint inhibitors .

Studies have shown that tigilanol tiglate interacts with multiple cellular pathways beyond protein kinase C activation. It influences inflammatory responses and immune cell recruitment, enhancing the efficacy of concurrent immunotherapies such as immune checkpoint inhibitors. Research indicates that combining tigilanol tiglate with these therapies can significantly improve survival rates and reduce tumor volumes in preclinical models . Furthermore, pharmacokinetic studies have revealed that tigilanol tiglate exhibits unique metabolic pathways, with a half-life of approximately 0.54 hours following intravenous administration .

Several compounds share structural or functional similarities with tigilanol tiglate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
Phorbol 12-myristate 13-acetateDiterpenoidProtein kinase C activatorWell-studied but lacks selective PKC isoform activity compared to tigilanol tiglate.
DaphnetinDiterpenoidAnti-inflammatoryDoes not exhibit oncolytic properties like tigilanol tiglate.
Tigloyl-13-acetateDiterpenoidInduces apoptosisLess potent than tigilanol tiglate in inducing immunogenic cell death.

Tigilanol tiglate stands out due to its unique selectivity for different protein kinase C isoforms and its dual mechanism involving both direct cytotoxic effects on tumors and immunogenic stimulation.

Fontainea picrosperma: Phytochemical Profile and Ecological Significance

Fontainea picrosperma, commonly known as the blushwood tree, represents a remarkable example of phytochemical diversity within the Australian rainforest ecosystems [1] [8]. This endemic species, native to the mesophyll and notophyll vine forests of the Atherton Tablelands in north Queensland, Australia, has emerged as the primary natural source of tigilanol tiglate and related epoxytigliane compounds [1] [2] [7].

The phytochemical profile of Fontainea picrosperma kernels reveals an unprecedented concentration of tigliane esters, reaching up to seven percent by weight, which significantly exceeds the approximately one percent concentration found in croton oil, previously considered the most abundant source of phorbol compounds [7] [16] [18]. The kernels contain a diverse array of epoxytigliane compounds, with tigilanol tiglate serving as the major constituent alongside several related diesters and triesters [7] [16].

Table 1: Epoxytigliane Compounds Identified in Fontainea picrosperma Kernels

CompoundMolecular FormulaMolecular Weight (g/mol)TypeRetention Time (min)
Tigilanol tiglate (EBC-46)C30H42O10562.656Diester9.86
EBC-47C30H44O10564.672Diester10.23
EBC-59C37H52O10656.806Diester12.06
EBC-83C31H46O10578.671Diester10.68
EBC-177C35H50O10634.763Diester11.78
20-linoleoyl-EBC-46C48H72O11824.988Triester14.31
20-linoleoyl-EBC-47C48H74O11827.004Triester14.67
20-linoleoyl-EBC-59C55H82O11919.175Triester17.27

A distinctive characteristic of Fontainea picrosperma kernels is their unusual lipid matrix composition, which consists predominantly of free fatty acids rather than triglycerides, an unprecedented observation among oleaginous euphorbiaceous plants [7] [16] [18]. This unique lipid profile facilitates the extraction and purification of the cryptic tigliane fraction, which accounts for approximately thirty percent of the total tigliane kernel content [7] [16].

The ecological significance of Fontainea picrosperma extends beyond its phytochemical properties to its role as a subcanopy rainforest species [8] [11]. The species exhibits a generalist entomophilous pollination syndrome, relying on diverse arrays of small insects including beetles, flies, predatory wasps, and thrips for successful reproduction [8] [11]. The floral attractants include benzyl alcohol and 4-oxoisophorone as the most abundant scent compounds, which are ubiquitous in nature and attract a wide variety of insects [8] [11].

Fontainea picrosperma demonstrates distinct flowering phenology between male and female individuals, with simultaneous flowering occurring between September and November [8]. The red drupaceous fruits, reaching up to three centimeters in diameter, ripen during December and January and are primarily dispersed by gravity, leading to the formation of small, isolated but dense clumps with approximately equal male to female ratios [8].

The species has experienced significant habitat fragmentation due to both natural and anthropogenic factors, resulting in a geographically restricted natural range [8] [12]. Natural stands form small, isolated populations with inter-tree spacing of two to ten meters, reflecting the gravity-dependent dispersal mechanism and the species' adaptation to the subcanopy environment characterized by low light levels, low or turbulent wind speeds, and relatively high humidity [8] [11].

Biosynthetic Pathways of Epoxytiglianes in Euphorbiaceae

The biosynthetic pathways leading to epoxytigliane formation in Euphorbiaceae represent complex multi-enzymatic processes involving specialized gene clusters and coordinated enzymatic activities [9] [13] [15]. The initial committed step in epoxytigliane biosynthesis involves the conversion of geranylgeranyl pyrophosphate to casbene via casbene synthases, which has been identified as the foundational reaction in diterpenoid production across the Euphorbiaceae family [9] [13] [15].

Comprehensive transcriptome analysis of Fontainea species has revealed the presence of 103 full-length cytochrome P450 genes in Fontainea picrosperma and 123 in Fontainea venosa, with an additional 127 and 125 partial-length sequences respectively [5] [14]. These cytochrome P450 enzymes play critical roles in the modification of casbene-derived intermediates, with the majority showing highest activity within root tissue, suggesting that roots may serve as the primary site of diterpenoid biosynthesis [5] [14].

Table 2: Cytochrome P450 Enzymes Involved in Epoxytigliane Biosynthesis

EnzymeFunctionExpression PatternPlant Source
CYP726A1Diterpenoid synthesis (Fontainea-specific)Higher in roots than leavesFontainea spp.
CYP726A2Diterpenoid synthesis (Fontainea-specific)Higher in roots than leavesFontainea spp.
CYP71D1Diterpenoid synthesis (Fontainea-specific)Higher in roots than leavesFontainea spp.
CYP726A14Casbene 5-oxidaseClustered with casbene synthasesRicinus communis
CYP726A15Neocembrene 5-oxidaseClustered with casbene synthasesRicinus communis
CYP726A167,8-epoxidation of 5-keto-casbeneClustered with casbene synthasesRicinus communis
CYP726A17Casbene 5-oxidaseClustered with casbene synthasesRicinus communis
CYP726A18Casbene 5-oxidaseClustered with casbene synthasesRicinus communis

The CYP726A and CYP71D subfamilies have been identified as excellent candidates for diterpenoid synthesis in Fontainea species [5] [14]. Notably, CYP726A1, CYP726A2, and CYP71D1 appear to be exclusive to Fontainea species and demonstrate significantly higher expression in root tissue compared to leaf tissue, suggesting their specialized role in epoxytigliane biosynthesis [5] [14].

The oxidation of casbene at the 5-position represents a highly conserved step in the biosynthesis of bioactive diterpenoids within the Euphorbiaceae family [9] [13] [15]. Various CYP726A enzymes, including CYP726A14, CYP726A17, and CYP726A18, catalyze this critical transformation, converting casbene into 5-ketocasbene and 5-alpha-hydroxy-casbene intermediates [9] [13] [15]. This oxidation pattern is universally conserved across diverse biologically active diterpenoids produced by Euphorbiaceae plants, including ingenol mebutate, prostratin, resiniferatoxin, and various tigliane compounds [9].

Gene cluster analysis reveals that diterpenoid biosynthetic genes are physically clustered within Euphorbiaceae genomes, facilitating coordinated transcriptional regulation [9] [15] [30]. The casbene gene cluster in Ricinus communis encompasses thirteen genes, including two diterpene casbene synthases and six cytochrome P450 trimming enzymes, along with alcohol dehydrogenase genes, BAHD acyltransferases, and monoterpene and sesquiterpene synthases [30].

The evolution of these gene clusters appears to be conserved across the Euphorbiaceae family, with collinearity analysis indicating that most species within the family retain similar cluster organization [30]. The complete castor gene cluster specifically appears in Euphorbiaceae plants, suggesting that the ability to produce diterpenoids evolved early in the family's evolutionary history and has been maintained across major subfamilies including Euphorboideae, Crotonoideae, and Acalyphoideae [9] [15].

BAHD acyltransferases play crucial roles in the final acylation steps of epoxytigliane biosynthesis, catalyzing the transfer of acyl groups from activated coenzyme A thioesters to acceptor molecules [21]. These enzymes are responsible for the precise acyl decoration patterns observed in tigliane polyols, contributing to the structural diversity and biological activity of the final compounds [16] [21].

Challenges in Sustainable Sourcing from Endangered Rainforest Ecosystems

The sustainable sourcing of tigilanol tiglate from Fontainea picrosperma presents significant conservation and ecological challenges, particularly given the endangered status of related Fontainea species and the restricted distribution of suitable rainforest ecosystems [8] [12] [22] [24]. The genus Fontainea encompasses several species with varying conservation statuses, reflecting the vulnerability of rainforest-dependent taxa to habitat loss and fragmentation [22] [24] [25].

Table 3: Conservation Status of Fontainea Species

SpeciesCommon NameConservation StatusDistributionPrimary Threats
Fontainea picrospermaBlushwood TreeNot listed (cultivated)Atherton Tablelands, QueenslandHabitat fragmentation, limited natural range
Fontainea orariaCoastal FontaineaCritically Endangered (NSW), Endangered (Commonwealth)Lennox Head, NSWHabitat clearing, small population size
Fontainea sp. Coffs HarbourCoffs Harbour FontaineaCritically Endangered (Commonwealth)Coffs Harbour, NSWHabitat clearing, extremely limited range
Fontainea venosaVeined FontaineaNot assessedEastern AustraliaHabitat fragmentation
Fontainea australisSouthern FontaineaNot assessedSouthern Queensland, NSWHabitat fragmentation

Fontainea oraria, the coastal fontainea, exemplifies the conservation challenges facing the genus, being listed as Critically Endangered under New South Wales legislation and Endangered under Commonwealth Environment Protection and Biodiversity Conservation Act [12] [22]. This species occurs exclusively in littoral rainforest on krasnozem soil in the Lennox Head area and has been recorded from only a council reserve and freehold land [12]. The extremely restricted distribution and small population size make this species particularly vulnerable to extinction from habitat clearing and anthropogenic disturbances [12].

Similarly, Fontainea species Coffs Harbour has been assessed as Critically Endangered under Commonwealth legislation, reflecting its extremely limited range and vulnerability to habitat loss [22]. These conservation assessments highlight the precarious status of multiple Fontainea species and the urgent need for comprehensive conservation strategies [22] [24].

The ecological context of Fontainea picrosperma within the Mabi Forest ecosystem adds additional complexity to sustainable sourcing considerations [25]. The Mabi Forest, classified as Complex Notophyll Vine Forest 5b, is itself listed as Critically Endangered under Commonwealth legislation, having experienced severe reduction in community integrity and loss of functionally important species [25]. Fontainea picrosperma occurs within this threatened ecological community, emphasizing the interconnected nature of species and ecosystem conservation [25].

Sustainable plantation establishment represents the primary approach to addressing supply challenges while minimizing pressure on wild populations [4] [6] [8]. QBiotics Group Limited has established plantations on the Atherton Tablelands specifically for tigilanol tiglate production, demonstrating the feasibility of cultivation approaches [29]. However, successful plantation cultivation requires understanding of the species' specific ecological requirements, including pollination biology, soil preferences, and microclimate conditions [8] [11].

The pollination biology of Fontainea picrosperma presents particular challenges for plantation management, as the species relies on diverse assemblages of small insects for successful reproduction [8] [11]. The subcanopy environment that characterizes the species' natural habitat must be replicated or approximated in plantation settings to maintain pollinator communities and ensure adequate fruit set [8] [11]. The absence of apomixis as a significant reproductive strategy necessitates maintenance of pollinator services for sustainable fruit production [8].

Climate change represents an emerging threat to both wild populations and plantation sustainability [8] [25]. The restricted altitudinal and latitudinal range of Fontainea picrosperma makes the species potentially vulnerable to shifting climatic conditions, particularly changes in temperature and precipitation patterns that could affect the suitability of current habitat [8] [25]. Rainforest ecosystems are particularly sensitive to climate change impacts, including altered precipitation patterns, increased temperature extremes, and changing fire regimes [25].

The development of synthetic biology approaches offers potential alternative pathways for tigilanol tiglate production that could reduce dependence on wild-harvested or plantation-grown material [4] [6]. Recent advances in laboratory synthesis have demonstrated the feasibility of producing tigilanol tiglate through twelve-step synthetic procedures with overall yields of twelve percent [4] [6]. These synthetic approaches could provide sustainable supply chains while reducing pressure on endangered rainforest ecosystems [4] [6].

However, the complexity of epoxytigliane structures and the requirement for specific stereochemical configurations present ongoing challenges for large-scale synthetic production [4] [6]. The unique oxidation patterns and acylation profiles that characterize naturally occurring epoxytiglianes require sophisticated synthetic methodologies that may not be economically viable for large-scale production [4] [6] [16].

Forest conservation strategies must integrate species-specific conservation needs with broader ecosystem protection approaches [25] [26]. Sustainable agroforestry systems that incorporate native rainforest species alongside commercial crops represent potential models for maintaining ecosystem integrity while supporting economic development [26] [28]. These approaches can help connect forest fragments, regulate temperature and humidity, improve soil health, and provide habitat for native species while generating economic returns [26] [28].

The development of sustainable synthetic routes to tigilanol tiglate has been revolutionized through semi-synthetic approaches utilizing phorbol as a readily available starting material [1] [2]. This strategy represents a paradigm shift from reliance on the limited natural source, Fontainea picrosperma, to a more geographically distributed and abundant precursor.

Phorbol Source and Extraction

Phorbol precursors are extracted from Croton tiglium seeds, which are available from the globally distributed Euphorbiaceae family comprising over 7,000 species [1] [3]. The extraction protocol involves grinding Croton tiglium seeds followed by Soxhlet extraction with methanol for 15 hours at reflux [4]. This process minimizes glyceride contaminants that would otherwise interfere with downstream purification steps. The methanolic solution undergoes controlled saponification with barium hydroxide at carefully maintained pH levels below 13 to prevent formation of 4α-phorbol, a base-induced rearrangement product [4].

From 3 kilograms of Croton tiglium seeds, this optimized protocol consistently yields over 10 grams of purified phorbol, representing approximately 0.33% w/w extraction efficiency [1]. The cost-effectiveness of this approach is demonstrated by the relatively low price of Croton tiglium seeds at approximately $40 per kilogram [1].

Strategic Advantages of Semi-Synthesis

The semi-synthetic approach offers several critical advantages over total synthesis methods. First, it provides access to a renewable and sustainable source material that is not subject to the geographic and climatic limitations of Fontainea picrosperma [1]. Second, the abundant availability of phorbol-containing plant species ensures supply chain resilience. Third, the approach enables rapid diversification to analog compounds that are otherwise inaccessible from the natural product [1] [2].

The semi-synthetic strategy also addresses environmental concerns associated with harvesting rare rainforest species. By utilizing agricultural crop sources, this approach supports sustainable chemistry principles while maintaining the structural complexity necessary for biological activity [1].

Stanford University's 12-Step Laboratory Synthesis Protocol

Stanford University researchers have developed the most efficient and practical synthesis of tigilanol tiglate to date, achieving the target molecule in 12 steps with 12% overall yield and greater than 80% average yield per step [1] [5]. This synthesis represents a breakthrough in both efficiency and scalability compared to previous synthetic approaches.

Detailed Synthesis Protocol

The Stanford synthesis begins with protection and acetylation of phorbol to form diacetate intermediate 3 with 82% yield [1]. This transformation involves tert-butyldimethylsilyl protection at the C20 position, followed by acetylation at C12 and C13 positions, and subsequent desilylative workup. The diacetate product serves as a stable and reactive intermediate for subsequent transformations.

The key breakthrough in the synthesis involves a photosensitized singlet oxygen ene reaction using Rose bengal as photosensitizer and green light-emitting diodes at 535 nanometers wavelength [1]. This reaction achieves chemo-, regio-, and stereoselective oxidation at the C5 position in the presence of multiple potentially oxidizable allylic sites. Methanol-d₄ serves as the optimal solvent, minimizing singlet oxygen destruction while promoting the desired transformation.

Subsequent steps include stereoselective epoxidation with meta-chloroperbenzoic acid to form epoxide 5 with 77% yield, followed by N-methylimidazole-catalyzed tosylation and sodium iodide substitution to generate β-C5 alcohol 6 with 88% yield [1]. The synthesis continues with rhenium-catalyzed allylic transposition using Re₂O₇ catalyst, providing C5β-hydroxy phorbol diacetate 7 in 76% yield.

Critical Stereocontrol Elements

A pivotal innovation in the Stanford synthesis involves the use of acetonide protection to control facial selectivity in epoxidation reactions [1]. Formation of acetonide 8 between C5 and C20 alcohols induces a conformational change that reverses the facial selectivity exhibited by the unprotected substrate. This protection strategy enables stereoselective α-epoxidation using dimethyldioxirane to provide the desired α-epoxide 9 in 63% yield.

The final stages involve deacetylation to form diol 10 with 86% yield, followed by selective diesterification using EDCI coupling reactions and acidic deprotection of the acetonide to complete the synthesis [1]. This protocol has been validated by multiple investigators to ensure reproducibility and has successfully produced over 2.5 grams of tigilanol tiglate in laboratory settings.

Flow Photoreactor Optimization for Large-Scale Production

The scalability challenges associated with the photochemical step in tigilanol tiglate synthesis have been addressed through the development of specialized flow photoreactor technology [1]. This innovation represents a critical advancement in enabling commercial-scale production of the compound.

Flow Reactor Design and Implementation

The cyclic flow photoreactor system utilizes Tygon tubing and peristaltic pump technology to create a continuous flow environment for the photosensitized singlet oxygen ene reaction [1]. This design addresses the light penetration limitations encountered in batch processes, where reactions larger than 500 milligrams suffered from inadequate photon distribution and potential accumulation of unstable hydroperoxide intermediates.

The optimized flow system employs Rose bengal photosensitizer with green LED arrays operating at 535 nanometer wavelength [1]. The continuous circulation of reaction mixture ensures uniform light exposure throughout the substrate, eliminating the photon penetration issues that limit batch reaction scalability. The system has been successfully demonstrated on decagram scales, producing 19 grams of product with 88% yield as determined by quantitative nuclear magnetic resonance spectroscopy.

Design and Synthesis of Novel Analogs for Structure-Activity Studies

The Stanford synthetic route enables systematic structure-activity relationship studies through efficient preparation of novel tigilanol tiglate analogs [1] [6]. These analogs are otherwise inaccessible from natural sources and provide crucial insights into the molecular basis of protein kinase C selectivity and biological activity.

Analog Design Strategy

The synthesis strategy incorporates multiple diversification points that enable systematic modification of different structural regions [1]. Intermediate 7 serves as a branching point for B-ring analogs, while intermediates 7-12 provide access to A-ring modifications, and intermediate 10 enables C-ring diversification. This modular approach allows for efficient exploration of structure-activity relationships across the entire molecular framework.

Key analog targets include SUW400, which lacks the C6,C7-epoxide functionality, SUW401 featuring diacetate substitution at C12 and C13 positions, and SUW402 with C5-deoxy-C6,C7-alkene modification [1]. These compounds are synthesized in 4-6 steps from common intermediates, demonstrating the efficiency of the diversification strategy.

Structure-Activity Relationship Findings

Protein kinase C binding studies reveal that structural modifications dramatically affect both affinity and selectivity [1]. SUW400 demonstrates nearly identical binding affinity and selectivity to PKC-βI and PKC-θ compared to tigilanol tiglate, indicating that the C6,C7-epoxide is not essential for isoform-selective binding. This finding challenges previous assumptions about the importance of this functional group and suggests opportunities for simplified analog development.

In contrast, SUW402 exhibits stronger but less selective binding than tigilanol tiglate, indicating that the C5β-alcohol plays a crucial role in determining isoform selectivity [1]. SUW401 shows very low PKC binding affinity, confirming the critical importance of the C12,C13 ester functionalities for effective protein interaction.

Cellular Activity and Translocation Studies

Translocation assays using PKC-green fluorescent protein fusion proteins demonstrate that the more synthetically accessible analogs SUW400 and SUW402 achieve comparable cellular activity to tigilanol tiglate [1]. These compounds effectively promote translocation of PKC from cytosol to membrane at both low (200 nanomolar) and high (1000 nanomolar) concentrations, confirming their potential as simplified therapeutic leads.

The identification of active analogs with reduced structural complexity has significant implications for large-scale production and drug development [1] [6]. These findings suggest that certain structural features previously considered essential may be simplified without loss of biological activity, potentially enabling more cost-effective synthesis routes for therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

562.27779753 Da

Monoisotopic Mass

562.27779753 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R1ZJT87990

Drug Indication

For the treatment of non-resectable, non-metastatic (WHO staging) subcutaneous mast cell tumours located at or distal to the elbow or the hock, and non-resectable, non metastatic cutaneous mast cell tumours in dogs.

Wikipedia

Tigilanol_tiglate

Use Classification

Veterinary drugs -> tigilanol tiglate -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
1: Boyle GM, D'Souza MM, Pierce CJ, Adams RA, Cantor AS, Johns JP, Maslovskaya L, Gordon VA, Reddell PW, Parsons PG. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models. PLoS One. 2014 Oct 1;9(10):e108887. doi: 10.1371/journal.pone.0108887. eCollection 2014. PubMed PMID: 25272271; PubMed Central PMCID: PMC4182759.

Explore Compound Types